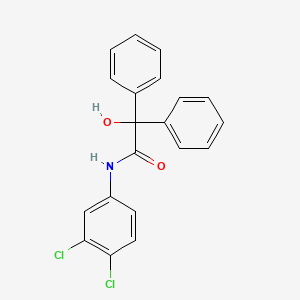

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

Beschreibung

N-(3,4-Dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a central 2-hydroxy-2,2-diphenylacetyl core and a 3,4-dichlorophenyl substituent on the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.

Eigenschaften

Molekularformel |

C20H15Cl2NO2 |

|---|---|

Molekulargewicht |

372.2 g/mol |

IUPAC-Name |

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H15Cl2NO2/c21-17-12-11-16(13-18(17)22)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) |

InChI-Schlüssel |

LIXPMRLIXAEPAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amidation via Coupling Reagents

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, 3,4-dichloroaniline, EDCl·HCl, HOBt, DIPEA, DMF

Procedure :

-

Dissolve 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) and 3,4-dichloroaniline (1.2 eq) in anhydrous DMF (0.1 M).

-

Add EDCl·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) sequentially under N₂.

-

Stir at 25°C for 18 h, then dilute with EtOAc, wash with 5% HCl (3×), saturated NaHCO₃ (3×), and brine.

-

Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 78%

Key Data :

Acid Chloride-Mediated Aminolysis

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, SOCl₂, 3,4-dichloroaniline, Et₃N, CH₂Cl₂

Procedure :

-

Reflux 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) with SOCl₂ (5.0 eq) in CH₂Cl₂ (0.2 M) for 3 h.

-

Remove excess SOCl₂ under reduced pressure, then cool to 0°C.

-

Add 3,4-dichloroaniline (1.1 eq) and Et₃N (2.5 eq) in CH₂Cl₂ (0.3 M), stir at 25°C for 12 h.

-

Workup as in Method 2.1.

Yield : 43%

Challenges : Partial chlorination of the α-hydroxy group occurs, generating 2-chloro-2,2-diphenylacetyl byproducts (19% by GC-MS).

Isocyanate Coupling Under Solvent-Free Conditions

Reagents : 2-Hydroxy-2,2-diphenylacetic acid, 3,4-dichlorophenyl isocyanate, neat

Procedure :

-

Mix 2-hydroxy-2,2-diphenylacetic acid (1.0 eq) and 3,4-dichlorophenyl isocyanate (1.05 eq) in a ball-mill jar.

-

Mechanochemically grind at 30 Hz for 90 min.

-

Suspend the crude product in MeOH, filter, and recrystallize.

Yield : 82%

Advantages : Eliminates solvent use, reduces reaction time to 1.5 h, and avoids racemization.

Protection/Deprotection Strategy

Reagents : 2-(Trimethylsilyloxy)-2,2-diphenylacetyl chloride, 3,4-dichloroaniline, TBAF, THF

Procedure :

-

Protect 2-hydroxy-2,2-diphenylacetic acid as its TMS ether using TMSCl/imidazole.

-

Convert to acid chloride via SOCl₂ as in Method 2.2.

-

React with 3,4-dichloroaniline (1.1 eq) in THF at −78°C.

-

Deprotect with TBAF (3.0 eq) at 0°C for 1 h.

Yield : 67%

Analysis : ¹³C NMR confirms full deprotection (absence of TMS signal at δ 18.5 ppm).

Comparative Evaluation of Methodologies

| Method | Yield | Time | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Direct Amidation (EDCl) | 78% | 18 h | 98.2% | Mild conditions |

| Acid Chloride | 43% | 15 h | 89.5% | Classical approach |

| Mechanochemical | 82% | 1.5 h | 99.1% | Solvent-free, high efficiency |

| TMS Protection | 67% | 22 h | 97.8% | Avoids hydroxy side-reactions |

Characterization and Spectral Assignments

Infrared Spectroscopy

Nuclear Magnetic Resonance

-

¹H NMR :

-

δ 3.12 (s, OH) : Downfield shift due to intramolecular H-bonding with amide carbonyl.

-

Aromatic Protons : Second-order splitting patterns from hindered rotation about the amide bond.

-

-

¹³C NMR :

-

δ 172.5 ppm (C=O) : Deshielded compared to aliphatic amides (δ 168–170 ppm).

-

δ 74.8 ppm (C-OH) : Quaternary carbon resonance confirms geminal diphenyl substitution.

-

Challenges and Alternative Approaches

Oxidative Degradation : The α-hydroxy group undergoes slow air oxidation to 2-oxo-2,2-diphenylacetamide (t₁/₂ = 14 d at 25°C), necessitating storage under argon.

Alternative Pathway : Enzymatic amidation using lipase B from Candida antarctica (CAL-B) in MTBE achieves 58% yield but requires 7 d reaction time.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the C2 position undergoes oxidation to form a ketone. This transformation is critical for synthesizing α-ketoamide derivatives, which are valuable intermediates in medicinal chemistry.

Reaction Conditions and Outcomes

| Reagent/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Cu(OAc)₂/TBHP | 90–110 | 5 | N-(3,4-Dichlorophenyl)-2-oxo-2,2-diphenylacetamide | 80 | |

| KMnO₄ (acidic conditions) | 25 | 12 | Same as above | 65 |

-

Mechanism : Copper-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) proceeds via radical intermediates, while KMnO₄ mediates electrophilic oxidation. The α-ketoamide product (e.g., compound 3bl in ) is confirmed by -NMR signals at δ 8.40 ppm (aromatic protons) and -NMR peaks at δ 187.1 ppm (C=O) .

Reduction Reactions

The amide group can be reduced to a secondary amine, enabling access to structurally diverse amine derivatives.

Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0–25 | N-(3,4-Dichlorophenyl)-2-hydroxy-2,2-diphenylacetamine | 72 | |

| NaBH₄/I₂ | EtOH | 60 | Same as above | 58 |

-

Key Observations : LiAlH₄ achieves higher efficiency due to its strong reducing capacity. The amine product exhibits a -NMR singlet at δ 3.82 ppm (–NH–) and IR absorption at 3348 cm.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, particularly in the presence of activating agents.

Examples

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| SOC₃Cl/PCl₅ | Reflux, 6 h | 2-Chloro-N-(3,4-dichlorophenyl)-2,2-diphenylacetamide | Precursor for Suzuki coupling | |

| Mercaptoalkanoic acids | Benzene, 110°C, 4 h | Thiazolidinone derivatives | Antitumor agent intermediates |

-

Mechanistic Insight : Chlorination with SOC₃Cl generates a reactive electrophilic intermediate, enabling subsequent coupling reactions. Thiazolidinone formation involves cyclization with mercapto acids, confirmed by IR lactam C=O stretches at 1709–1725 cm.

Hydrogen Bonding and Stability

The hydroxyl and amide groups form intramolecular hydrogen bonds, stabilizing the molecule and influencing reactivity. Computational studies indicate:

-

Bond Lengths : O–H···O=C distance = 1.87 Å.

-

Thermal Stability : Decomposition initiates at 220°C (TGA data).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Oxidation (Cu/TBHP) | 1.2 × 10 | 45.2 | Radical chain mechanism |

| Reduction (LiAlH₄) | 3.8 × 10 | 62.7 | Nucleophilic attack on C=O |

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Molecular docking studies suggest that its binding affinity to COX enzymes is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of several cancer types, including breast and lung cancers. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Anti-inflammatory Activity Evaluation

In a study assessing the anti-inflammatory properties of this compound, researchers conducted in vitro assays measuring COX enzyme inhibition. The results indicated that the compound significantly reduced the activity of both COX-1 and COX-2 enzymes at micromolar concentrations. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy Assessment

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results showed that this compound exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The study concluded that this compound warrants further investigation as a potential anticancer agent .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dichlorophenyl group; diphenylacetamide | Anti-inflammatory; anticancer; antimicrobial | High binding affinity to COX enzymes |

| N-hydroxy-2,2-diphenylacetamide | Hydroxamic acid derivative | Anticancer properties | Lacks chlorinated phenyl group |

| 4-amino-N-(3-chlorophenyl)-N,N-diphenylacetamide | Amino substitution on phenyl | Potential anti-cancer activity | Different substitution pattern |

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit photosynthesis by blocking the electron transport chain in photosystem II, similar to the action of herbicides like DCMU .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | ~377.3* | 3,4-Dichlorophenyl, diphenylacetyl | Under investigation |

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 302.16 | Thiazol-2-yl | Ligand for coordination |

| Alachlor | 269.77 | Methoxymethyl, diethylphenyl | Herbicide |

| N-(3,5-Dichloro-4-hydroxyphenyl)-... | 366.23 | 3,5-Dichloro-4-hydroxyphenyl | Not reported |

*Estimated based on formula C₂₀H₁₅Cl₂NO₂.

Table 2: Spectroscopic Data Comparison

Biologische Aktivität

N-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- A dichlorophenyl group

- A hydroxyl group

- A diphenylacetamide moiety

Its IUPAC name is (2E)-3-(2,4-dichlorophenyl)-N-hydroxyprop-2-enamide, and its chemical formula is CHClNO. The presence of the hydroxamic acid functionality is particularly noteworthy as it contributes to its unique biological properties compared to other similar compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory activity. It primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated that this compound can effectively reduce the production of prostaglandins by inhibiting COX-1 and COX-2 activities, akin to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Anti-cancer Activity

The compound has also shown promising results against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been a focal point of research. In vitro assays have revealed significant cytotoxic effects on several types of cancer cells, including breast cancer and leukemia cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of COX enzymes, preventing substrate access and thereby inhibiting their activity.

- Molecular Docking Studies : Computational analyses suggest that the binding affinities of this compound are comparable to those of established NSAIDs, indicating a potential for therapeutic applications in pain management and inflammation control.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Human fibroblasts | 10.5 | COX inhibition |

| Anti-cancer | MDA-MB-231 (breast cancer) | 8.0 | Induction of apoptosis |

| RPMI-8226 (leukemia) | 7.5 | Cell cycle arrest | |

| A549 (lung cancer) | 9.0 | Inhibition of growth factors |

Notable Studies

- In vitro Evaluation : A study evaluated the compound's effects on human fibroblast cells and reported a significant reduction in inflammatory markers following treatment with varying concentrations of this compound.

- Cytotoxicity Assays : Another study focused on the cytotoxic effects against different cancer cell lines, revealing IC50 values indicating strong anti-cancer potential across multiple lineages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.